molecular formula C12H13BrO2S B14241143 Benzene, [(6-bromo-1-cyclohexen-1-yl)sulfonyl]- CAS No. 396728-95-3

Benzene, [(6-bromo-1-cyclohexen-1-yl)sulfonyl]-

Cat. No.: B14241143
CAS No.: 396728-95-3
M. Wt: 301.20 g/mol
InChI Key: WKRMJIFRDFRBHC-UHFFFAOYSA-N
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Description

Benzene, [(6-bromo-1-cyclohexen-1-yl)sulfonyl]- is an organic compound characterized by the presence of a benzene ring substituted with a 6-bromo-1-cyclohexen-1-yl group and a sulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Benzene, [(6-bromo-1-cyclohexen-1-yl)sulfonyl]- typically involves the bromination of cyclohexene followed by sulfonylation. The bromination can be achieved using bromine in the presence of a catalyst such as iron(III) bromide. The sulfonylation step involves the reaction of the brominated cyclohexene with a sulfonyl chloride in the presence of a base like pyridine.

Industrial Production Methods: Industrial production methods for this compound would likely involve large-scale bromination and sulfonylation processes, utilizing continuous flow reactors to ensure efficient and consistent production. The use of automated systems for reagent addition and product isolation would enhance the scalability and safety of the production process.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the cyclohexenyl group, leading to the formation of epoxides or diols.

    Reduction: Reduction reactions can target the bromine atom or the sulfonyl group, potentially yielding dehalogenated or desulfonylated products.

    Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, allowing for further functionalization of the compound.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) for epoxidation and osmium tetroxide for dihydroxylation.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) can be used for reduction reactions.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like sulfuric acid (H2SO4) or nitric acid (HNO3) under controlled conditions.

Major Products Formed:

    Oxidation: Epoxides or diols.

    Reduction: Dehalogenated or desulfonylated derivatives.

    Substitution: Various substituted benzene derivatives depending on the electrophile used.

Scientific Research Applications

Benzene, [(6-bromo-1-cyclohexen-1-yl)sulfonyl]- has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Medicine: Investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Benzene, [(6-bromo-1-cyclohexen-1-yl)sulfonyl]- involves its interaction with molecular targets through its functional groups. The bromine atom and sulfonyl group can participate in various chemical reactions, influencing the compound’s reactivity and interaction with biological molecules. The pathways involved may include electrophilic and nucleophilic interactions, depending on the specific context of its application.

Comparison with Similar Compounds

  • Benzene, [(cyclohex-1-en-1-yl)methyl]-
  • Benzene, [(2,6,6-trimethyl-1-cyclohexen-1-yl)methyl]sulfonyl]-

Comparison: Compared to similar compounds, Benzene, [(6-bromo-1-cyclohexen-1-yl)sulfonyl]- is unique due to the presence of the bromine atom, which can significantly influence its chemical reactivity and potential applications. The sulfonyl group also adds to its versatility, making it a valuable compound for various synthetic and industrial processes.

Properties

CAS No.

396728-95-3

Molecular Formula

C12H13BrO2S

Molecular Weight

301.20 g/mol

IUPAC Name

(6-bromocyclohexen-1-yl)sulfonylbenzene

InChI

InChI=1S/C12H13BrO2S/c13-11-8-4-5-9-12(11)16(14,15)10-6-2-1-3-7-10/h1-3,6-7,9,11H,4-5,8H2

InChI Key

WKRMJIFRDFRBHC-UHFFFAOYSA-N

Canonical SMILES

C1CC=C(C(C1)Br)S(=O)(=O)C2=CC=CC=C2

Origin of Product

United States

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